Cas no 80-97-7 (5a-Cholestan-3b-ol)

5a-Cholestan-3b-ol structure
5a-Cholestan-3b-ol structure
5a-Cholestan-3b-ol
80-97-7
C27H48O
388.669428825378
MFCD00066413
34229
24893999

5a-Cholestan-3b-ol Properties

Names and Identifiers

    • 5-α-cholestan-3-β-ol
    • beta-Cholestanol (contains alpha-Cholestanol)
    • 10,13-dimethyl-17-(6-methylheptan-2-yl)hexadecahydro- 1H-cyclopenta[a]phenanthren-3-ol
    • 3.β.-Hydroxy-5.α.-cholestane
    • 5α(H)-Cholestan-3ß-ol
    • 5α-cholestan-3ß-ol
    • 5α-Cholestan-3β-ol
    • beta-cholrestanol
    • CHOLESTAN-3-b-OL, (5a)-(AS)
    • Cholestanol solution
    • Dihydrocholesterol
    • (5alpha)-cholestan-3beta-ol
    • 5α-cholestan-3?-ol
    • β-Cholestanol
    • Dihydrocholesterol (contains α-Cholestanol)
    • 3beta-Cholestanol
    • 5-alpha-cholestan-3-beta-ol
    • 110828
    • b-Cholestanol
    • Cholestan-3b-ol
    • Dihydrocholesterin
    • Zymostanol
    • b-Cholestanol; Dihydrocholesterol; Zymostanol; Cholestan-3b-ol; Dihydrocholesterin; 110828
    • beta-Cholestanol
    • 5alpha-Cholestanol
    • Cholestan-3beta-ol
    • CHOLESTANOL
    • 5alpha-Cholestan-3beta-ol
    • Cholestan-3-ol, (3b,5a)-
    • 3beta-Hydroxy-5alpha-cholestane
    • A-Cholestan-3
    • Cholestan-3-ol, (3beta,5alpha)-
    • (3beta,5alpha)-cholestan-3-ol
    • QYIXCDOBOSTCEI-QCYZZNICSA-N
    • Epicholestanol
    • Cholestan-3-ol, (3.beta.,5.alpha.)-
    • (3β,5α)-Cholestan-3-ol (ACI)
    • 5α-Cholestan-3β-ol (8CI)
    • (+)-Dihydrocholesterol
    • 3β-Hydroxy-5α-cholestane
    • 3β-Hydroxycholestane
    • 5α(H)-Cholestan-3β-ol
    • 5α-Cholestanol
    • 5α-Dihydrocholesterol
    • Cholestan-3β-ol
    • Dihydrolathosterol
    • Lathostanol
    • MeSH ID: D004083
    • NSC 18188
    • +Expand
    • MFCD00066413
    • QYIXCDOBOSTCEI-QCYZZNICSA-N
    • 1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
    • C[C@@]12[C@@H]([C@H](C)CCCC(C)C)CC[C@H]1[C@@H]1CC[C@H]3C[C@H](CC[C@]3(C)[C@H]1CC2)O
    • 2418594

Computed Properties

  • 388.37100
  • 1
  • 1
  • 5
  • 388.371
  • 28
  • 540
  • 0
  • 9
  • 0
  • 0
  • 0
  • 1
  • 9.4
  • 0
  • 20.2

Experimental Properties

  • 7.46860
  • 20.23000
  • 2200
  • 1.5250 (estimate)
  • Insoluble in water.
  • 454.32°C (rough estimate)
  • 138.0 to 143.0 deg-C
  • 0.0±2.5 mmHg at 25°C
  • 190.7 °C
  • chloroform: 0.1 g/mL, clear, colorless
  • Powder
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Dissolve 1G in 10ml chloroform
  • D22 +24.2° (c = 1.3 in chloroform)
  • 0.9506 (rough estimate)

5a-Cholestan-3b-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P002YY4-25mg
Cholestan-3-ol, (3β,5α)-
80-97-7 98%(HPLC)
25mg
$61.00 2024-04-21
A2B Chem LLC
AB37804-50mg
Cholestan-3-ol, (3β,5α)-
80-97-7 ≥98.0%
50mg
$26.00
Aaron
AR002Z6G-1g
Cholestan-3-ol, (3β,5α)-
80-97-7
1g
$46.00
abcr
AB178586-5 g
5alpha-Cholestan-3beta-ol, 98%; .
80-97-7 98%
5 g
€86.10 2023-07-20
ChemFaces
CFN90608-20mg
Dihydrocholesterol
80-97-7 >=98%
20mg
$70
ChemScence
CS-0030696-100mg
5α-Cholestan-3β-ol
80-97-7 >98.0%
100mg
$50.0 2022-04-26
ChromaDex Standards
ASB-00003495-001-1g
CHOLESTAN
80-97-7
1g
$376.00
eNovation Chemicals LLC
D754723-5g
Cholestan-3-ol, (3,5)-
80-97-7 98%
5g
$185 2022-10-10
Larodan
60-1027-16-5g
Cholestanol
80-97-7 >95%
5g
€63.00 2023-09-19
MedChemExpress
HY-107819-50mg
5α-Cholestan-3β-ol
80-97-7 99.82%
50mg
¥322

5a-Cholestan-3b-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Methanol Solvents: Methanol
Reference
Unexpected reaction using methanol dried over molecular sieves
Mizuno, Mamoru; et al, Synthetic Communications, 2002, 32(11), 1665-1670

Synthetic Circuit 2

Reaction Conditions
Reference
Enzymatic transesterification of steroid esters in organic solvents
Njar, Vincent C. O.; et al, Tetrahedron Letters, 1987, 28(52), 6549-52

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Steroid sulfates. I. Some solvolytic reactions of the salts of steroid sulfates
McKenna, Jean; et al, Journal of the Chemical Society, 1957, 3889, 3889-93

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane
Reference
Convenient methods for the direct conversion of tetrahydropyranyl ethers into silyl-protected alcohols and for the removal of tetrahydropyranyl group
Oriyama, Takeshi; et al, Synlett, 1996, (6), 523-525

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 d, 50 °C
Reference
Ruthenium-NHC Catalyzed α-Alkylation of Methylene Ketones Provides Branched Products through Borrowing Hydrogen Strategy
Schlepphorst, Christoph; et al, ACS Catalysis, 2016, 6(7), 4184-4188

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 d, 60 °C
Reference
Ruthenium nanoparticles ligated by cholesterol-derived NHCs and their application in the hydrogenation of arenes
Rakers, Lena; et al, Chemical Communications (Cambridge, 2018, 54(51), 7070-7073

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Stereochemistry of reduction of ketones with Grignard reagents.
Wheeler, Owen H.; et al, Rev. Col. Quim. Puerto Rico, 1962, 20, 24-5

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 1 atm, 60 °C
Reference
Addressable Cholesterol Analogs for Live Imaging of Cellular Membranes
Rakers, Lena; et al, Cell Chemical Biology, 2018, 25(8), 952-961

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Alumina Solvents: Diethyl ether ,  Benzene
Reference
The hydrolysis of 3,5-dinitrobenzoates
Castells, J.; et al, Journal of the Chemical Society, 1956, 3245, 3245-6

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ethanethiol ,  Aluminum bromide
Reference
Aluminum halide-thiol system: a useful reagent for demethylation of aliphatic and aromatic methyl ethers and demethylenation of methylenedioxy compounds
Node, Manabu; et al, Chemistry Letters, 1979, (1), 97-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Reference
Hard acid and soft nucleophile systems. Part 13. Aluminum chloride-sodium iodide-acetonitrile system. A very mild reagent for selective dealkylation
Node, Manabu; et al, Bulletin of the Institute for Chemical Research, 1992, 70(3), 308-17

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: [(Trimethylsilyl)thio]benzene ,  Zinc chloride Solvents: 1,2-Dichloroethane
Reference
Cleavage of methyl and benzyl ethers with thiotrimethylsilanes
Hanessian, Stephen; et al, Tetrahedron Letters, 1980, 21(24), 2305-8

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Reference
New stereoselective synthesis of 20S and 20R steroidal side chains. Remarkable stereoselectivity differences between saturated and α,β-unsaturated steroidal esters
Ibuka, Toshiro; et al, Journal of Organic Chemistry, 1988, 53(17), 3947-52

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Reference
A new stereoselective synthesis of (20R)- and (20S)-steroidal side chains
Ibuka, Toshiro; et al, Journal of the Chemical Society, 1988, (5), 342-4

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  20 h, 1 atm, 30 °C
Reference
Synthesis of plant-derived cholesterol from bisnoralcohol
Li, Xing-Zi; et al, Steroids, 2022, 178,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Reference
Reaction of steroidal alcohols with isobutene. Usefulness of tert-butyl as a hydroxy-protecting group in a synthesis of testosterone
Beyerman, H. C.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1965, 84(2), 203-12

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,5-Dimethoxynaphthalene ,  Sodium borohydride Solvents: Acetonitrile ,  Water
Reference
Extremely mild and selective method for hydrolysis of tosyl esters by photosensitized single electron transfer reactions
Nishida, Atsushi; et al, Chemical & Pharmaceutical Bulletin, 1990, 38(11), 2977-80

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 1,5-Dimethoxynaphthalene ,  Sodium borohydride Solvents: Acetonitrile
Reference
Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds
Nishida, Atsushi; et al, Journal of Organic Chemistry, 1988, 53(14), 3386-7

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Ethyl acetate
Reference
A new mild PTSA-catalyzed method for sulfate ester hydrolysis and acid-catalyzed rearrangement of 12-acetyl-diene-11-ol tetracyclic triterpenoids involving an angular methyl migration
Singh, S. B., Tetrahedron Letters, 2000, 41(36), 6973-6976

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether
Reference
Reduction of 3-cholestanone with lithium aluminum hydride-aluminum chloride
Richer, Jean Claude; et al, Journal of Organic Chemistry, 1961, 26, 972-3

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Catalysts: Potassium hydroxide Solvents: Isopropanol
Reference
Hydrogen transfer reduction of ketones catalyzed by Fluka K-10 montmorillonite
Dolmazon, David; et al, Journal of Molecular Catalysis A: Chemical, 1998, 136(2), 147-151

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Cyclohexane ;  2 h, 0.1 MPa, rt
Reference
Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temperatures
Fujiwara, Yuta; et al, ChemCatChem, 2011, 3(10), 1624-1628

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Tetrabutylammonium cyanoborohydride Solvents: Hexamethylphosphoramide
Reference
Tetrabutylammonium cyanoborohydride. New, exceptionally selective reducing reagent
Hutchins, Robert O.; et al, Journal of the American Chemical Society, 1973, 95(18), 6131-3

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Configuration of steroid bromo ketones. II. 4β-Bromotestan-17β-ol-3-one acetate and 2β-bromocholestan-3-one
Fieser, Louis F.; et al, Journal of the American Chemical Society, 1953, 75, 1704-7

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium
Reference
Ammonium formate
King, Anthony O.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-6

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ,  Tetrahydrofuran
Reference
p,p'-Dinitrobenzhydryl ethers, acid and base stable protecting groups, which are readily removable in the presence of benzyl and monomethoxytrityl functions
Just, George; et al, Journal of Organic Chemistry, 1988, 53(5), 1030-3

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Periodic acid ,  Osmium tetroxide Solvents: Water
Reference
Tiglate ester as an alcohol blocking group in organic synthesis
Kupchan, S. Morris; et al, Journal of Organic Chemistry, 1962, 27(9), 3103-6

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water
Reference
Tiglate ester as an alcohol blocking group in organic synthesis
Kupchan, S. Morris; et al, Journal of Organic Chemistry, 1962, 27(9), 3103-6

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Ammonium persulfate ,  Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ,  Water ;  5 h, 20 - 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 °C
Reference
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis
Ahn, Deok Kyun; et al, Journal of Organic Chemistry, 2019, 84(6), 3612-3623

5a-Cholestan-3b-ol Raw materials

5a-Cholestan-3b-ol Preparation Products

5a-Cholestan-3b-ol Suppliers

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